4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid
Overview
Description
4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C11H13NO3. It is known for its unique structure, which includes a pyridine ring substituted with a cyclobutylmethoxy group at the 4-position and a carboxylic acid group at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid typically involves the following steps:
Formation of the Cyclobutylmethoxy Group: The cyclobutylmethoxy group can be introduced through a nucleophilic substitution reaction. Cyclobutylmethanol is reacted with a suitable leaving group, such as a halide, in the presence of a base to form the cyclobutylmethoxy intermediate.
Pyridine Ring Functionalization: The pyridine ring is functionalized by introducing the carboxylic acid group at the 2-position. This can be achieved through a variety of methods, including direct carboxylation or the use of a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms such as alcohols.
Substitution: Substituted pyridine derivatives with new functional groups.
Scientific Research Applications
4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclobutylmethoxy group and the carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclopropylmethoxy)pyridine-2-carboxylic acid
- 4-(Cyclopentylmethoxy)pyridine-2-carboxylic acid
- 4-(Cyclohexylmethoxy)pyridine-2-carboxylic acid
Uniqueness
4-(Cyclobutylmethoxy)pyridine-2-carboxylic acid is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-(cyclobutylmethoxy)pyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)10-6-9(4-5-12-10)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCJROVYQBRWKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC(=NC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701231502 | |
Record name | 2-Pyridinecarboxylic acid, 4-(cyclobutylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701231502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1385696-53-6 | |
Record name | 2-Pyridinecarboxylic acid, 4-(cyclobutylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyridinecarboxylic acid, 4-(cyclobutylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701231502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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